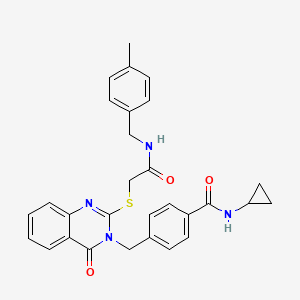

N-cyclopropyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyl-4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O3S/c1-19-6-8-20(9-7-19)16-30-26(34)18-37-29-32-25-5-3-2-4-24(25)28(36)33(29)17-21-10-12-22(13-11-21)27(35)31-23-14-15-23/h2-13,23H,14-18H2,1H3,(H,30,34)(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTAHQBZMGOJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has a complex structure, characterized by a cyclopropyl group, a quinazoline moiety, and various functional groups that contribute to its biological activity. Its molecular formula is , and it has notable physicochemical properties such as solubility and stability under physiological conditions.

Anticancer Activity

Recent studies have reported that compounds similar to this compound exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit the proliferation of various cancer cell lines by targeting specific oncogenes like BRD4, which is implicated in multiple malignancies including leukemia and solid tumors .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Acute Myeloid Leukemia | BRD4 Inhibition | |

| Compound B | Prostate Cancer | Apoptosis Induction | |

| Compound C | Breast Cancer | Cell Cycle Arrest |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that derivatives with similar structures possess moderate to strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound D | E. coli | 15 | |

| Compound E | S. aureus | 20 | |

| Compound F | Salmonella typhi | 18 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.

- Receptor Modulation : It can modulate receptor activities related to apoptosis and cell cycle regulation.

- Binding Affinity : Studies involving docking simulations indicate a high binding affinity for targets such as BRD4 and certain bacterial enzymes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Anticancer Efficacy : A research group investigated the effects of a related quinazoline derivative on leukemia cell lines, demonstrating significant cytotoxicity at low micromolar concentrations, with IC50 values ranging from 0.5 to 1 µM .

- Antibacterial Screening : Another study evaluated the antimicrobial properties against clinical isolates, finding that compounds similar to N-cyclopropyl derivatives exhibited effective inhibition against multi-drug resistant strains .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of quinazolinone derivatives, which are known for their biological activity. The structure includes a cyclopropyl group, a benzamide moiety, and a thioether linkage, contributing to its unique pharmacological properties. The compound's chemical formula is represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Cyclopropyl Group | Enhances biological activity |

| Benzamide Moiety | Provides stability and solubility |

| Thioether Linkage | Influences metabolic stability |

Inhibition of p38 MAP Kinase

One of the primary applications of this compound is its role as an inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is crucial in inflammatory responses and cell differentiation. Inhibitors like N-cyclopropyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide have shown promise in treating conditions such as rheumatoid arthritis and cancer due to their ability to modulate inflammatory processes .

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that compounds similar to N-cyclopropyl-4-(...) can inhibit tumor growth in various cancer models, making them candidates for further development in oncology .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of the thioether group could enhance its interaction with microbial membranes, leading to potential applications in developing new antibiotics .

Case Study 1: p38 MAP Kinase Inhibition

A study published in PubMed explored modifications on quinazolinone derivatives aimed at improving their solubility and binding affinity to p38 MAPK. The synthesized compounds were tested for their ability to inhibit the kinase activity effectively, showing that structural modifications could lead to enhanced therapeutic profiles .

Case Study 2: Anticancer Screening

In a series of experiments conducted on various cancer cell lines, N-cyclopropyl-4-(...) demonstrated significant cytotoxic effects. The study utilized assays such as MTT and flow cytometry to evaluate cell viability and apoptosis induction, respectively. Results indicated that the compound could serve as a lead for developing new anticancer agents .

Case Study 3: Antimicrobial Activity Evaluation

An investigation into the antimicrobial properties of quinazolinone derivatives revealed that N-cyclopropyl-4-(...) exhibited activity against Gram-positive bacteria. The study employed disc diffusion methods to assess inhibition zones, suggesting the potential for further exploration in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.